molecular formula C11H15F3N4O B1394138 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine CAS No. 1192570-20-9

2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine

Cat. No.: B1394138
CAS No.: 1192570-20-9
M. Wt: 276.26 g/mol
InChI Key: ANPTUIJETQUQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine (CAS: 1192570-20-9) is a heterocyclic compound with the molecular formula C₁₁H₁₅F₃N₄O and a molecular weight of 276.26 g/mol . It features a pyrimidine ring substituted with a trifluoromethyl group at the 2-position, a morpholino moiety, and an ethanamine side chain.

Regulatory and Commercial Status
Classified under HS code 2934999000 ("Other heterocyclic compounds") in South Korea, it incurs a general tariff of 6.5% . The compound is commercially available at 95% purity (MDL: MFCD16877055) and is used in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O/c12-11(13,14)10-16-6-8(7-17-10)9(5-15)18-1-3-19-4-2-18/h6-7,9H,1-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPTUIJETQUQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CN=C(N=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676484
Record name 2-(Morpholin-4-yl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192570-20-9
Record name 2-(Morpholin-4-yl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Attachment of the Morpholine Ring: The morpholine ring is attached to the pyrimidine ring through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by linking the morpholine and pyrimidine rings through an ethanamine bridge.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrimidine rings, leading to the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-Malarial Agents

Research has indicated that derivatives of pyrimidine compounds, including those containing trifluoromethyl groups, exhibit significant anti-malarial activity. For instance, aminopyridine derivatives have been linked to the development of new medications aimed at preventing or treating malaria. The structural similarity of these compounds to 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine suggests potential efficacy in similar applications .

Compound TypeActivityReference
Aminopyridine derivativesAnti-malarialCA2787121C

Anti-Cancer Properties

The compound's structural features may also position it as a candidate for anti-cancer research. Pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The trifluoromethyl group can enhance the lipophilicity and biological activity of the compound, making it a valuable lead structure for further development in oncology .

Compound TypeActivityReference
Pyrimidine derivativesAnticancerUS20070167437

Building Block in Drug Synthesis

The unique chemical structure of this compound allows it to serve as an important building block in synthesizing more complex pharmaceutical agents. Its morpholino group can participate in various chemical reactions, facilitating the creation of diverse medicinal compounds. This versatility is crucial in drug discovery and development processes .

Case Study 1: Development of Anti-Malarial Agents

A study focusing on aminopyridine derivatives demonstrated that modifications to the pyrimidine ring could lead to enhanced anti-malarial activity. The incorporation of trifluoromethyl groups was found to improve the selectivity and potency of these compounds against malaria parasites.

Case Study 2: Anticancer Activity

In a separate investigation, researchers synthesized a series of pyrimidine-based compounds, including those related to this compound. These compounds exhibited significant cytotoxic effects against breast cancer cell lines, indicating their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanol

  • Molecular Formula : C₁₁H₁₅F₃N₄O (same as target compound).
  • Molecular Weight : 276.26 g/mol (identical).
  • Key Differences: Replaces the morpholino group with a piperazine ring and the ethanamine side chain with ethanol. The piperazine ring increases basicity, while ethanol reduces amine reactivity. Applications: Used as an intermediate in kinase inhibitor synthesis .
Property Target Compound 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanol
CAS Number 1192570-20-9 651004-99-8
Functional Groups Morpholino, ethanamine Piperazine, ethanol
Solubility (Predicted) Moderate in polar solvents Higher in aqueous solutions due to ethanol moiety
Synthetic Applications Drug discovery intermediates Kinase inhibitor precursors

(2-Methylpyrimidin-5-yl)methanamine

  • Molecular Formula : C₆H₉N₃.
  • Molecular Weight : 123.16 g/mol.
  • Key Differences: Lacks the trifluoromethyl and morpholino groups. Simpler structure with a methyl group on the pyrimidine ring. Applications: Precursor for agrochemicals and simpler amines .
Property Target Compound (2-Methylpyrimidin-5-yl)methanamine
Bioactivity Enhanced by trifluoromethyl Limited due to lack of electronegative substituents
Regulatory Status Non-controlled Not listed in controlled substance schedules

(2-Morpholinopyrimidin-5-yl)methanol

  • Molecular Formula : C₉H₁₃N₃O₂.
  • Molecular Weight : 195.21 g/mol.
  • Key Differences: Replaces ethanamine with methanol, reducing amine functionality. Applications: Used in material science and as a building block for dyes .
Property Target Compound (2-Morpholinopyrimidin-5-yl)methanol
Reactivity Amine group enables nucleophilic reactions Alcohol group limits reactivity to esterifications
Commercial Availability 95% purity 97% purity (discontinued)

Role in Drug Development

The compound serves as a key intermediate in synthesizing spirocyclic diazaspirodecenyl carbamoyl derivatives, which exhibit activity against metabolic disorders (e.g., LCMS m/z 817 [M+H]+ in Example 429 ). Its trifluoromethyl group improves target binding affinity compared to non-fluorinated analogs .

Biological Activity

2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, with the CAS number 1192570-20-9, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H15F3N4OC_{11}H_{15}F_{3}N_{4}O, and it has a molecular weight of approximately 276.26 g/mol. The trifluoromethyl group attached to the pyrimidine ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the trifluoromethylpyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylpyridine have shown promising antibacterial and insecticidal activities against various pathogens. Specifically, thioether-containing compounds derived from this structure exhibited higher activities than traditional treatments, indicating a potential for development as new antimicrobial agents .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For example, its structural similarity to known kinase inhibitors suggests that it could modulate kinase activity, which is crucial in various cellular processes including cell proliferation and apoptosis.

Pharmacological Studies

Pharmacological evaluations have indicated that this compound may possess neuroprotective properties. In particular, research has pointed towards its potential role in modulating neuroinflammation, which is a critical factor in neurodegenerative diseases such as Parkinson's disease . The inhibition of LRRK2 kinase activity has been highlighted as a therapeutic target for managing such conditions .

Study on Neuroinflammation

A study published in 2021 explored the effects of similar compounds on neuroinflammation and mitochondrial function in neuronal cells. It was found that certain derivatives could significantly reduce oxidative stress markers and improve mitochondrial respiration . This suggests that this compound may also contribute to neuroprotective effects by enhancing mitochondrial function.

Antibacterial Efficacy

In another study focusing on antimicrobial properties, derivatives with trifluoromethyl substitutions were synthesized and tested against R. solanacearum, a plant pathogen. The results indicated that these compounds exhibited superior antibacterial activity compared to conventional treatments . This positions them as potential candidates for agricultural applications as well.

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialExhibits significant antibacterial properties
NeuroprotectivePotential modulation of neuroinflammation
Kinase InhibitionPossible inhibition of LRRK2 kinase activity

Q & A

Q. What are the recommended synthetic routes for 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer:

  • Reductive Amination : Start with a pyrimidine aldehyde precursor (e.g., 2-(trifluoromethyl)pyrimidine-5-carbaldehyde). React with morpholine in the presence of a chiral amine source and sodium triacetoxyborohydride (STAB) to introduce the ethanamine moiety while preserving chirality. Reaction conditions require anhydrous solvents (e.g., dichloromethane) and inert atmosphere to prevent oxidation .
  • Catalytic Hydrogenation : For intermediates like cyanopyridines, use palladium catalysts under hydrogen gas (3–5 atm) to reduce nitriles to amines. This method is effective for generating enantiopure products but requires careful control of catalyst loading (5–10% Pd/C) and reaction time (12–24 hrs) .
  • Modular Assembly : Combine morpholine and pyrimidine building blocks via nucleophilic substitution. For example, react 2-chloro-5-(trifluoromethyl)pyrimidine with morpholino-ethanamine derivatives in dimethylformamide (DMF) at 80–100°C for 6–8 hrs .

Q. How can researchers characterize this compound’s purity and structural integrity using spectroscopic methods?

Methodological Answer:

  • NMR Analysis : Use ¹H NMR (400 MHz, DMSO-d₆) to identify key signals:
    • Morpholine protons: δ 3.5–3.7 ppm (multiplet, 8H).
    • Pyrimidine protons: δ 8.8–9.0 ppm (singlet, 1H).
    • Trifluoromethyl group: δ -62 ppm (¹⁹F NMR). Compare with reference spectra for validation .
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%). Monitor for impurities such as unreacted morpholine (retention time ~2.5 min) or degradation products .
  • Melting Point : Confirm crystalline consistency (mp 147–148°C for intermediates) using differential scanning calorimetry (DSC) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility :
    • Polar solvents: >50 mg/mL in DMSO or methanol.
    • Non-polar solvents: <1 mg/mL in hexane.
    • Aqueous buffers: Limited solubility (use co-solvents like PEG-400 for in vitro assays) .
  • Stability :
    • Store at -20°C under argon to prevent moisture absorption and oxidation.
    • Degradation occurs at >100°C or under UV light (monitor via TLC or HPLC) .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, PI3K) due to the pyrimidine scaffold’s affinity for these domains. Use molecular docking (AutoDock Vina) to predict binding poses .
  • Biochemical Assays :
    • Kinase Inhibition : Measure IC₅₀ via fluorescence-based ADP-Glo™ assays.
    • Cellular Uptake : Use radiolabeled (³H) analogs to quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .

Q. How should conflicting data in structure-activity relationship (SAR) studies be resolved?

Methodological Answer:

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
  • Stereochemical Analysis : Compare enantiomers (e.g., S vs. R configurations) via chiral HPLC to isolate bioactive forms. For example, the (S)-enantiomer may show 10-fold higher potency against PI3Kα .
  • Computational Refinement : Apply molecular dynamics simulations (AMBER) to model trifluoromethyl group interactions with hydrophobic binding pockets .

Q. What strategies optimize enantioselective synthesis for pharmacological applications?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-1-phenylethylamine during reductive amination to control stereochemistry. Post-synthesis, remove auxiliaries via hydrogenolysis .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with ruthenium catalysts for hydrogenation of ketone intermediates. Achieve enantiomeric excess (ee) >90% under optimized conditions .

Q. How can researchers develop robust analytical methods for detecting trace impurities?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (0.1M HCl/NaOH). Identify degradation products via LC-MS/MS .
  • Limit Tests : Use ICP-MS to quantify heavy metal residues (e.g., Pd <10 ppm) from catalytic steps .

Q. What computational approaches elucidate the compound’s mechanism of action?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution in the trifluoromethyl group to predict electrophilic/nucleophilic reactivity.
  • Binding Free Energy Calculations : Use MM-PBSA to estimate ΔG binding for kinase inhibitors. Correlate with experimental IC₅₀ values .

Q. How can in vivo pharmacokinetic (PK) studies be designed to assess bioavailability?

Methodological Answer:

  • Animal Models : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hrs.
  • Bioanalysis : Quantify compound levels via UPLC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, and half-life. Note: High lipophilicity may limit oral bioavailability (<20%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Reactant of Route 2
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.